molecular formula C9H8O3 B1334626 2,3-Dihydrobenzofuran-7-carboxylic Acid CAS No. 35700-40-4

2,3-Dihydrobenzofuran-7-carboxylic Acid

Cat. No. B1334626
CAS RN: 35700-40-4
M. Wt: 164.16 g/mol
InChI Key: UHXBMSNEECJPSX-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-7-carboxylic acid is a chemical compound that serves as a core structure in various biologically active molecules. It is a derivative of benzofuran and is characterized by a saturated ring adjacent to the benzene ring, with a carboxylic acid functional group at the seventh position. This compound and its derivatives have been explored for their potential in therapeutic applications, such as hypolipidemic activity, PARP-1 inhibition, analgesic properties, and uricosuric diuretic effects .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives has been achieved through various methods. One approach involves the coupling of 2-vinylphenols with carboxylic acids using Bu4NI as a catalyst and t-BuOOH as an oxidant under metal-free conditions . Another method includes a one-pot synthesis from (E)-2-(2-bromophenyl)-3-phenylacrylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions . Additionally, optically active trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid esters have been synthesized via intramolecular C-H insertion reaction catalyzed by Rh 2 (R-DOSP) 4 .

Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzofuran derivatives has been studied through crystallography and structure-activity relationship (SAR) analysis. For instance, the crystal structures of three inhibitors based on the 2,3-dihydrobenzofuran scaffold bound to a multidomain PARP-1 structure were obtained, providing insights into the interaction of these molecules with their target . Although not directly related to 2,3-dihydrobenzofuran-7-carboxylic acid, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined, which can provide general insights into the structural characteristics of dihydroxybenzoic acid derivatives .

Chemical Reactions Analysis

The 2,3-dihydrobenzofuran scaffold is amenable to various chemical modifications, which can significantly alter its biological activity. For example, the electrophilic 2-position of the scaffold was accessible for extended modifications, leading to a significant improvement in the inhibition of PARP-1 activity . The diversity-oriented synthesis approach has been used to create libraries of compounds based on the benzofuran and 2,3-dihydrobenzofuran scaffolds, demonstrating the versatility of this core structure in generating biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzofuran derivatives are influenced by their substituents and the presence of functional groups. The synthesis protocols reported aim to achieve variation in physicochemical properties, resulting in compounds with a range of molecular weights and calculated octanol/water partition coefficients . These properties are crucial for determining the pharmacokinetic and pharmacodynamic profiles of the compounds, which are essential for their potential therapeutic applications.

Scientific Research Applications

Application in Poly(ADP-ribose)polymerase-1 Inhibitors

  • Scientific Field : Pharmaceutical Sciences
  • Summary of the Application : 2,3-Dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) derivatives were synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) .
  • Methods of Application : A structure-based design strategy was used to synthesize these compounds. An alternative strategy was applied in which DHBF-7-carboxylic acid 2 was used as a starting material .
  • Results or Outcomes : The lead compound 3 (DHBF-7-carboxamide) showed an IC50 value of 9.45 μM. An alternative core was designed, DHBF-3-one-7-carboxamide (36, IC50 = 16.2 μM). The most potent derivative was substituted benzylidene 58 (IC50 = 0.531 μM), showing a 30-fold improvement in potency .

Application in Anticancer Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Some substituted benzofurans have shown significant anticancer activities .
  • Methods of Application : Specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Compound 36 was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid was developed to promote the annulation between aryl iodides and epoxides, providing highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .
  • Methods of Application : The unique potassium salt of the inexpensive 5-norbornene-2-carboxylic acid serves as a highly efficient catalytic mediator (10 mol%), which leads to fewer side reactions .
  • Results or Outcomes : The salient features of the reaction include its broad substrate scope (with respect to both aryl iodides and epoxides), its high atom economy and good chemo-selectivity .

Application in Antibacterial Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-carboxylic Acid, have shown potential as scaffolds for developing antimicrobial agents .
  • Methods of Application : Specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .

Application in Hepatitis C Treatment

  • Scientific Field : Pharmaceutical Sciences
  • Summary of the Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods of Application : Specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The compound has shown potential in treating Hepatitis C, but specific results or outcomes are not detailed in the source .

Application in Nanomaterials

  • Scientific Field : Nanotechnology
  • Summary of the Application : Carboxylic acids, including 2,3-Dihydrobenzofuran-7-carboxylic Acid, can be used in the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .
  • Methods of Application : Carboxylic acids can be used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanomaterials .
  • Results or Outcomes : The application of carboxylic acids in these areas leads to the creation of nanomaterials with unique properties .

Safety And Hazards

2,3-Dihydrobenzofuran-7-carboxylic Acid may cause skin and eye irritation . Precautions should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, medical advice or attention should be sought .

Future Directions

The future directions of 2,3-Dihydrobenzofuran-7-carboxylic Acid research could involve the development of promising compounds with target therapy potentials and little side effects . Benzofuran compounds have attracted much attention due to their biological activities and potential applications as drugs .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXBMSNEECJPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383518
Record name 2,3-Dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-7-carboxylic Acid

CAS RN

35700-40-4
Record name 2,3-Dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-7-carboxylic acid
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Synthesis routes and methods I

Procedure details

N,N,N',N'-Tetramethylethylenediamine (231.4 g) was added at ambient temperature to a solution of n-butyl lithium (2.5M, 800 ml) in hexane (2.5 l) followed by a solution of 2,3-dihydrobenzo[b]furan (102 g) in hexane (25 ml). The mixture was stirred under nitrogen at ambient temperature for 5 hours. The resulting suspension was added slowly to dry ice (300 g) and hexane (500 ml) under nitrogen. After stirring at ambient temperature for 16 hours, the mixture was diluted with water (2 l), and the layers separated. The aqueous layer was washed with hexane, acidified to pH 1 with concentrated hydrochloric acid, cooled and the precipitate collected by filtration. This was washed with water and dichloromethane and dried at 80° C. in vacuo to give 2,3-dihydrobenzo[b]furan-7-carboxylic acid (39.6 g), m.p. 164°-165° C. The hexane layer was filtered, dried over sodium sulphate and concentrated. On cooling, further product was obtained (32.7 g), m.p. 170° C.
Quantity
231.4 g
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800 mL
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2.5 L
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102 g
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300 g
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500 mL
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25 mL
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Quantity
2 L
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Synthesis routes and methods II

Procedure details

To a solution of n-BuLi (1.7 M, 123 ml, 0.21 mol) in 400 ml of hexane at room temperature was added 24.3 g (0.21 mol) of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by a hexane (40 ml) solution of 2,3-dihydrobenzo[b]furan (14) (12.56 g, 0.11 mol). The mixture was stirred under argon at room temperature for 4 hours, and then poured into dry ice (pre-washing with anhydrous ether). After stirring at ambient temperature overnight, the mixture was diluted with water (300 ml), and the layers separated. The aqueous layer was acidified with conc. HCl to pH 1, cooled and the precipitate collected on a filter. This was recrystallized from CH2Cl2 to give 15a (9.43 g, 54.7%) as a white solid, mp 167°-169.5° C.
Quantity
123 mL
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reactant
Reaction Step One
Quantity
24.3 g
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reactant
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400 mL
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solvent
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12.56 g
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0 (± 1) mol
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300 mL
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40 mL
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Yield
54.7%

Synthesis routes and methods III

Procedure details

N,N,N′,N′-Tetramethylethylenediamine (38 ml) was dissolved in hexane (300 ml), cooled in an ice-bath and n-butyllithium (100 ml of a 2.5M solution in hexane) added. The mixture was stirred at 0°C. for 15 minutes before adding 2,3-dihydrobenzo[b]furan (30 g) dropwise over 30 minutes. The mixture was allowed to warm to room temperature over 30 minutes, stirred at room temperature for a further 4 hours, poured onto an excess of solid carbon dioxide and left to stand for 3 days by which time the solvent had evaporated off. The residue was partitioned between ethyl acetate (1L) and 4N aqueous hydrochloric acid solution (240 ml), the layers separated and the aqueous layer extracted with ethyl acetate (500 ml). The organic extracts were combined, dried over anhydrous sodium sulphate and the solvent removed under reduced pressure. The residue was then triturated with diethyl ether to give 2,3-dihydrobenzo[b]furan-7-oic acid as a white solid (21 g).
Quantity
38 mL
Type
reactant
Reaction Step One
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300 mL
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0 (± 1) mol
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[Compound]
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solution
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30 g
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A solution of dihydrocoumarin (0.338 mL, 3.00 mmol) in dry diethyl ether (10 mL) was cooled to -78° C. and a solution of n-butyllithium in hexane (2.38M, 1.30 mL, 3.00 mmol) was slowly added. The reaction was stirred at 20° C. overnight. The reaction was cooled to -78° C. and carbon dioxide was bubbled through for 10 min. The reaction was warmed to 20° C. and partitioned between water and ether. A solution of 10% aqueous HCl was added to the aqueous phase until the pH was less than 1. The aqueous phase was washed with ether, and the ether washed with saturated sodium chloride solution. The title compound was obtained as a white solid (0.175 g). NMR (CDCl3, 300 MHz) δ 7.83 (1H, d, J=8 Hz), 7.42 (1H, d, J=8 Hz), 6.96 (1H, t, J=8 Hz), 4.80 (2H, t, J=8 Hz), 3.30 (2H, t, J=8 Hz).
Quantity
0.338 mL
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reactant
Reaction Step One
Quantity
10 mL
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reactant
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0 (± 1) mol
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1.3 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydrobenzofuran-7-carboxylic Acid
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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2,3-Dihydrobenzofuran-7-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
2,3-Dihydrobenzofuran-7-carboxylic Acid

Citations

For This Compound
26
Citations
T TAHARA, K HAYANO, S MURAKAMI… - Chemical and …, 1990 - jstage.jst.go.jp
A series of 2, 3-dihydrobenzofuran-7-carboxamides, presenting a stabilized intramolecular hydrogen bond, was synthesized and evaluated in pharmacological models for antipsychotic …
Number of citations: 12 www.jstage.jst.go.jp
T KUROITA, M YASUMOTO, K INABA… - Chemical and …, 1994 - jstage.jst.go.jp
A series of N-(azabicyclo-3-yl)-2, 3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated for serotonin-3 (5-HT 3) receptor antagonistic activities assessed by 5…
Number of citations: 6 www.jstage.jst.go.jp
MR Patel, A Bhatt, JD Steffen, A Chergui… - Journal of medicinal …, 2014 - ACS Publications
Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) derivatives were …
Number of citations: 56 pubs.acs.org
NR Al-bojuk, MM El-Abadelah, SS Sabri… - … -Sendai Institute of …, 2001 - researchgate.net
Synthesis and properties of a chiral 5-(2-methyl-2, 3-dihydro-7-benzofuryl) pyrazolo [4, 3-d] pyrimidin-7-one (3), an analog of Viagra®(1) and Biagra (2), are described. The key material,(…
Number of citations: 12 www.researchgate.net
S Murakami, N Marubayashi, T Fukuda… - Journal of medicinal …, 1991 - ACS Publications
The stereoisomers of some 7V-[(l-alkyl-2-pyrrolidinyl) methyl]-5-sulfamoylbenzamides (3-8) and-2, 3-dihydrobenzofuran-7-carboxamides (9—18) were prepared to compare their …
Number of citations: 13 pubs.acs.org
SN Richardson, TK Nsiama, AK Walker, DR McMullin… - Phytochemistry, 2015 - Elsevier
Foliar fungal endophytes of Pinus strobus (eastern white pine) were collected from different sites across south-eastern New Brunswick, Canada and screened for the production of …
Number of citations: 40 www.sciencedirect.com
LM Gaster, FE Blaney, S Davies… - Journal of medicinal …, 1998 - ACS Publications
5-HT 1 receptors are members of the G-protein-coupled receptor superfamily and are negatively linked to adenylyl cyclase activity. The human 5-HT 1B and 5-HT 1D receptors (…
Number of citations: 94 pubs.acs.org
DT Ha, TM Ngoc, IS Lee, YM Lee, JS Kim… - Journal of natural …, 2009 - ACS Publications
The methanol extract of Moutan cortex (Paeonia suffruticosa) afforded two new compounds, 8-O-benzoylpaeonidanin (1) and 5-hydroxy-3S-hydroxymethyl-6-methyl-2,3-…
Number of citations: 56 pubs.acs.org
W Kemnitzer, N Sirisoma, S Jiang, S Kasibhatla… - Bioorganic & medicinal …, 2010 - Elsevier
As a continuation of our studies of apoptosis inducing 9-oxo-9H-fluorene-1-carboxamides as potential anticancer agents, we explored modification of the 9-oxo-9H-fluorene ring. SAR …
Number of citations: 19 www.sciencedirect.com
SN Richardson - 2014 - repository.library.carleton.ca
Fungal foliar endophytes of Pinus strobus (Eastern white pine) were collected from different sites across south-eastern New Brunswick, Canada for screening of bioactive metabolite …
Number of citations: 5 repository.library.carleton.ca

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